2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
2-sulfanyl-1,3-thiazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1,3-thiazol-4-one typically involves the reaction of thiourea with α-haloketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea, α-haloketones, and acids or bases as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, which have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-sulfanyl-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications as an antioxidant, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Similar in structure but with a benzene ring fused to the thiazole ring.
2-aminothiazole: Contains an amino group instead of a sulfanyl group.
4-methylthiazole: Has a methyl group at the 4-position instead of a sulfanyl group.
Uniqueness
2-sulfanyl-1,3-thiazol-4-one is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and industrial applications.
Properties
IUPAC Name |
2-sulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWUVOGUEXMXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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